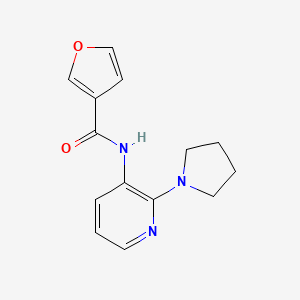
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as CPP or CPPene, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. In
科学研究应用
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has also been studied for its potential neuroprotective effects, as it has been shown to protect against ischemic brain injury and improve cognitive function in animal models.
作用机制
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide is a selective inhibitor of PKC, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has been shown to have anti-inflammatory and analgesic effects, as well as neuroprotective effects. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
实验室实验的优点和局限性
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide has some limitations for lab experiments. It can be toxic at high concentrations, and its effects may be cell type-specific. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide may have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide. Another potential direction is the investigation of the role of PKC in various disease states, including cancer, inflammation, and neurodegenerative disorders. Finally, the development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of novel therapeutics for various diseases.
合成方法
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-bromopyridine with 1-pyrrolidinecarboxamide in the presence of sodium hydride, followed by the reaction with cyclopentanecarboxylic acid chloride. Alternatively, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide can be synthesized by reacting 3-chloro-2-methylpyridine with 1-pyrrolidinecarboxamide in the presence of sodium hydride, followed by the reaction with cyclopentanecarboxylic acid.
属性
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-6-1-2-7-12)17-13-8-5-9-16-14(13)18-10-3-4-11-18/h5,8-9,12H,1-4,6-7,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOONEKNEWWWLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(N=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527091.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
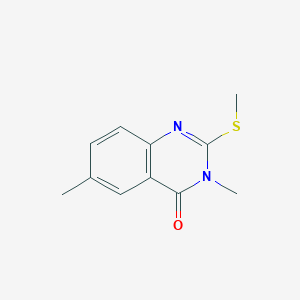
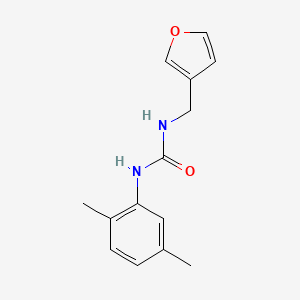
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
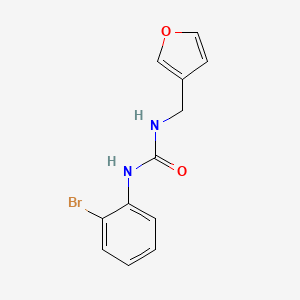
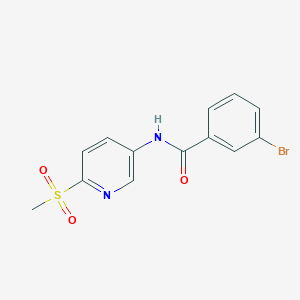
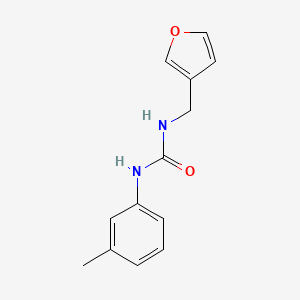
![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
